molecular formula C38H53N4O8P B8025231 DBCO-PEG4-Phosphoramidite

DBCO-PEG4-Phosphoramidite

Cat. No. B8025231
M. Wt: 724.8 g/mol
InChI Key: SKQHXSLCZVVLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG4-Phosphoramidite is a useful research compound. Its molecular formula is C38H53N4O8P and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality DBCO-PEG4-Phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG4-Phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tissue Engineering and Regeneration :

    • In situ cross-linkable hyaluronic acid hydrogels using copper-free click chemistry have been developed for cartilage tissue engineering. HA-PEG4-DBCO plays a crucial role in the gelation process and is instrumental in supporting cell survival and regeneration of cartilaginous tissue, indicating its potential in tissue engineering applications (Han et al., 2018).
  • Gene Delivery :

    • Research on novel poly(ethylene glycol)‐based vehicles for gene delivery has shown that PEG, functionalized with DNA‐binding peptides, can be used to efficiently condense DNA, with HA-PEG4-DBCO likely contributing to this process. This highlights its role in overcoming the limitations of non-viral carriers (Schmieder et al., 2007).
  • Oligonucleotide Synthesis :

    • The liquid phase synthesis of oligonucleotides using PEG as a soluble support and phosphoramidite derivatives has been effectively applied for large-scale production of compounds up to 20mer level, with HA-PEG4-DBCO possibly aiding in this synthesis (Bonora et al., 1993).
  • Cancer Therapy :

    • Folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for tumor cell killing in vivo demonstrates the utility of HA-PEG4-DBCO in targeted drug delivery. Bivalent DBCO-PEG agents were identified as optimal for nanoparticle size, targeting, and gene silencing, which is crucial for effective cancer treatment (Klein et al., 2018).
  • Hydrogel Development :

    • The development of bio-orthogonal click reaction-enabled highly specific in situ cellularization of tissue engineering scaffolds using DBCO-modified PCL-PEG. This approach demonstrates the utility of HA-PEG4-DBCO in developing materials that can selectively enhance cell capture efficiency and survival rate, offering significant benefits for regenerative medicine (Mao et al., 2019).
  • Local Drug Delivery :

    • The use of injectable bioorthogonal dendrimer hydrogels for local drug delivery, where DBCO functionalized with PEG spacer, was used to create a dendrimer-PEG cross-linked network. This demonstrates its potential for sustained drug release, contributing to improved cancer treatment outcomes (Xu et al., 2017).

properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N4O8P/c1-31(2)42(32(3)4)51(49-20-9-18-39)50-29-28-48-27-26-47-25-24-46-23-22-45-21-17-37(43)40-19-16-38(44)41-30-35-12-6-5-10-33(35)14-15-34-11-7-8-13-36(34)41/h5-8,10-13,31-32H,9,16-17,19-30H2,1-4H3,(H,40,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQHXSLCZVVLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG4-Phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-PEG4-Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DBCO-PEG4-Phosphoramidite
Reactant of Route 3
Reactant of Route 3
DBCO-PEG4-Phosphoramidite
Reactant of Route 4
Reactant of Route 4
DBCO-PEG4-Phosphoramidite
Reactant of Route 5
Reactant of Route 5
DBCO-PEG4-Phosphoramidite
Reactant of Route 6
Reactant of Route 6
DBCO-PEG4-Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.